molecular formula C7H8N2O2 B1332402 3-Amino-6-methylpicolinic acid CAS No. 53636-71-8

3-Amino-6-methylpicolinic acid

Cat. No.: B1332402
CAS No.: 53636-71-8
M. Wt: 152.15 g/mol
InChI Key: JTUDROLFILJFAV-UHFFFAOYSA-N
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Description

3-Amino-6-methylpicolinic acid is a chemical compound with the molecular formula C7H8N2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 3-position and a methyl group at the 6-position on the pyridine ring

Biochemical Analysis

Biochemical Properties

It is known that amino acids play a pivotal role in various biochemical reactions, including protein synthesis, nucleotide synthesis, modulation of signaling pathways, regulation of cell metabolism, and maintenance of oxidative stress homeostasis .

Cellular Effects

The specific cellular effects of 3-Amino-6-methylpicolinic acid are not well-documented in the literature. It is known that amino acids can influence various cellular processes. For instance, amino acid metabolism can influence the behavior of stromal cells, such as cancer-associated fibroblasts, regulate extracellular matrix (ECM) remodeling, and promote angiogenesis, thereby facilitating tumor growth and metastasis .

Molecular Mechanism

It is known that amino acids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that amino acids can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that amino acids can have varying effects at different dosages in animal models .

Metabolic Pathways

It is known that amino acids are intricately involved in various metabolic pathways, including those involving enzymes or cofactors .

Transport and Distribution

It is known that amino acids can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that amino acids can have specific subcellular localizations and effects on their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methylpicolinic acid can be achieved through several methods. One common approach involves the reaction of 6-methylpicolinic acid with ammonia or an amine under specific conditions. For example, the reaction of 6-methylpicolinic acid with ammonia in the presence of a catalyst such as CuCl can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

3-Amino-6-methylpicolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-methylpicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpicolinic acid: Similar in structure but lacks the amino group at the 3-position.

    3-Aminopicolinic acid: Similar but lacks the methyl group at the 6-position.

    Picolinic acid: The parent compound without the amino and methyl substitutions.

Uniqueness

3-Amino-6-methylpicolinic acid is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

IUPAC Name

3-amino-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUDROLFILJFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341371
Record name 3-Amino-6-methylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53636-71-8
Record name 3-Amino-6-methyl-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53636-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-methylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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